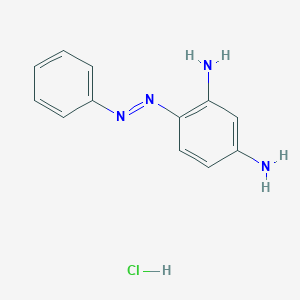

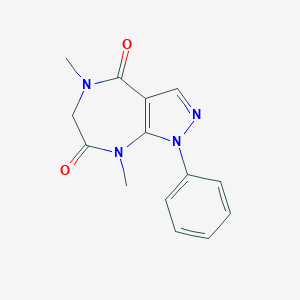

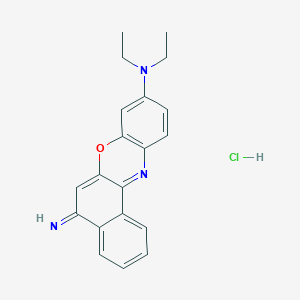

![molecular formula C6H10O2 B147855 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane CAS No. 134706-40-4](/img/structure/B147855.png)

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of related bicyclic compounds involves strategies such as acid-catalyzed cyclization and imination followed by reductive cyclization. For instance, 2,6-Dioxabicyclo[2.2.1]heptane was synthesized by acid-catalyzed bicyclization of a hydroxymethyl butanol derivative under specific conditions . Similarly, 2-Azabicyclo[2.1.1]hexanes were synthesized through imination of 3-(chloromethyl)cyclobutanone . These methods could potentially be adapted for the synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often characterized by X-ray crystallography, as seen in the study of hexamethylcyclotetrasiloxane derivatives . The molecular structure influences the reactivity and stability of these compounds. For example, the presence of 1,3-transannular interactions in dithiabicyclohexanes affects their reactivity towards oxidation .

Chemical Reactions Analysis

Bicyclic compounds can undergo various chemical reactions, including oxidation, Diels-Alder cycloadditions, and polymerization. Oxidation of dithiabicyclohexanes leads to the formation of sulfoxides, S,S'-dioxides, and trioxides, with the reactivity influenced by transannular interactions . Diels-Alder reactions are controlled by remote substituents, as demonstrated by the regioselectivity in the cycloadditions of dimethylidene-oxabicycloheptanes . Polymerization of dioxabicycloheptanes can result in the formation of polymers with different linkages depending on the initiator and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds, such as thermal stability and reactivity, are crucial for their potential applications. Some dioxabicycloheptanes exhibit remarkable thermal stability and chemiluminescent properties . The energetic properties of tetraoxabicycloheptanes, including their sensitivities to impact and thermal behavior, have been compared to known explosives . These properties are determined by the molecular structure and substituents present in the bicyclic framework.

Safety And Hazards

性质

IUPAC Name |

2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)5-4(8-5)3-7-6/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDLHUZYYGMZHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(O2)CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

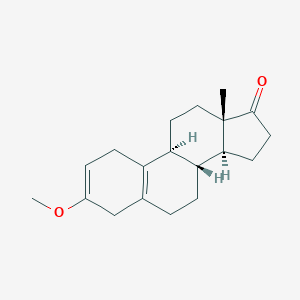

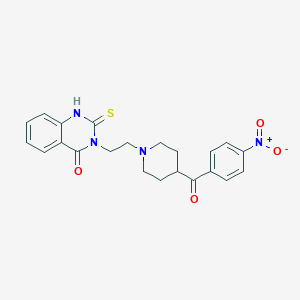

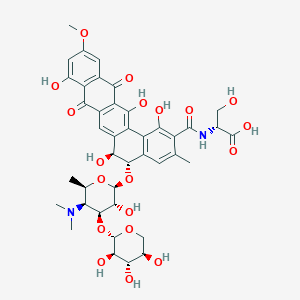

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)